キナプリラート

概要

説明

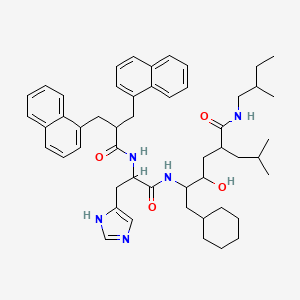

キナプリラートは、プロドラッグであるキナプリルの活性代謝物です。主に高血圧と心不全の治療に使用される強力なアンジオテンシン変換酵素(ACE)阻害剤です。 キナプリラートは、強力な血管収縮剤であるアンジオテンシンIからアンジオテンシンIIへの変換を阻害することにより作用し、血圧を低下させ、心臓の負担を軽減します .

2. 製法

合成経路と反応条件: キナプリラートの合成には、(2S,4S)-2-(4-メチル-2,5-ジオキソ-オキサゾリジン-3-イル)-4-フェニル-ブタン酸エチルエステルと(3S)-1,2,3,4-テトラヒドロ-イソキノリン-3-カルボン酸tert-ブチルエステルを反応させます。 この反応によりキナプリルtert-ブチルエステルが生成され、その後酸と反応させてキナプリルまたはキナプリルの酸付加塩が生成されます .

工業的生産方法: キナプリラートの工業的生産は、通常、同じ合成経路に従いますが、規模が大きくなります。このプロセスには、反応条件を厳密に制御して、最終製品の高い収率と純度を確保することが含まれます。 キナプリラートの精製と検証には、高速液体クロマトグラフィー(HPLC)が一般的に使用されます .

科学的研究の応用

作用機序

キナプリラートは、アンジオテンシン変換酵素(ACE)を阻害することによって作用します。この酵素は、強力な血管収縮剤であるアンジオテンシンIからアンジオテンシンIIへの変換を触媒します。この変換を阻害することにより、キナプリラートはアンジオテンシンIIのレベルを低下させ、血管拡張、血圧低下、心臓への負担軽減につながります。 主な分子標的はACEであり、関与する経路はレニン・アンジオテンシン・アルドステロン系(RAAS)です .

類似の化合物:

リシノプリル: 高血圧と心不全の治療に使用される別のACE阻害剤です。キナプリラートとは異なり、リシノプリルはプロドラッグではなく、投与された形で活性です。

エナラプリラート: エナラプリルの活性代謝物であり、作用機序と治療的使用においてキナプリラートと似ています。

ラミプリラート: ラミプリルの活性代謝物であり、同様の用途を持つACE阻害剤でもあります

ユニークさ: キナプリラートは、特にACEへの結合親和性と解離速度において、薬物動態学的プロファイルがユニークです。それはACEに対して強力で持続的な阻害効果があり、1日1回の投与に効果的です。 その特定の化学構造は、他のACE阻害剤と比較して、そのユニークな薬理学的特性にも貢献しています .

生化学分析

Biochemical Properties

Quinaprilat functions as a potent inhibitor of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Quinaprilat interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II . Additionally, quinaprilat has been shown to interact with other biomolecules such as bradykinin, enhancing its vasodilatory effects .

Cellular Effects

Quinaprilat exerts significant effects on various cell types, particularly endothelial cells and cardiomyocytes . In endothelial cells, quinaprilat enhances nitric oxide production, leading to vasodilation and improved blood flow . In cardiomyocytes, quinaprilat reduces hypertrophy and fibrosis, thereby improving cardiac function . Quinaprilat also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . Furthermore, quinaprilat affects gene expression by modulating the expression of genes involved in inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, quinaprilat exerts its effects primarily through the inhibition of ACE . By binding to the active site of ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . Quinaprilat also enhances the levels of bradykinin, a vasodilatory peptide, by inhibiting its degradation by ACE . This dual mechanism of action contributes to the overall antihypertensive effects of quinaprilat .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinaprilat have been observed to change over time . Quinaprilat is rapidly hydrolyzed from quinapril after administration, leading to its active form . The stability of quinaprilat in biological systems is relatively high, allowing for sustained inhibition of ACE over time . Long-term studies have shown that quinaprilat maintains its antihypertensive effects and continues to improve cardiac function in chronic settings .

Dosage Effects in Animal Models

In animal models, the effects of quinaprilat vary with different dosages . At lower doses, quinaprilat effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, quinaprilat may cause hypotension and renal impairment . Threshold effects have been observed, where the efficacy of quinaprilat plateaus beyond a certain dosage . Toxic effects at high doses include hyperkalemia and increased risk of renal dysfunction .

Metabolic Pathways

Quinaprilat is primarily involved in the renin-angiotensin-aldosterone system (RAAS) pathway . After administration, quinapril is rapidly hydrolyzed to quinaprilat, which then inhibits ACE . Quinaprilat does not undergo extensive metabolism and is primarily excreted unchanged in the urine . The interaction of quinaprilat with ACE is a key aspect of its metabolic pathway, leading to decreased levels of angiotensin II and increased levels of bradykinin .

Transport and Distribution

Quinaprilat is transported and distributed within cells and tissues primarily through passive diffusion . It is highly protein-bound in plasma, which facilitates its distribution to target tissues . Quinaprilat accumulates in tissues with high ACE expression, such as the lungs, kidneys, and heart . The distribution of quinaprilat is influenced by its binding to plasma proteins and its affinity for ACE .

Subcellular Localization

Quinaprilat is localized primarily in the cytoplasm and on the cell membrane, where ACE is predominantly found . The binding of quinaprilat to ACE on the cell membrane is crucial for its inhibitory effects . Quinaprilat does not undergo significant post-translational modifications, and its activity is primarily determined by its interaction with ACE .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinaprilat involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields quinapril tert-butyl ester, which is subsequently reacted with an acid to produce quinapril or an acid addition salt of quinapril .

Industrial Production Methods: Industrial production of quinaprilat typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and validation of quinaprilat .

化学反応の分析

反応の種類: キナプリラートは、次のものを含むいくつかの種類の化学反応を起こします。

加水分解: キナプリルは体内でキナプリラートに加水分解されます。

酸化と還元: キナプリラートは酸化と還元反応を起こす可能性がありますが、薬理学的文脈ではそれほど一般的ではありません。

一般的な試薬と条件:

加水分解: 生理学的条件下での水または水溶液。

酸化: 過酸化水素などの酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

主な生成物: キナプリル加水分解の主要な生成物はキナプリラートです。 酸化と還元反応は、さまざまな酸化または還元された誘導体を生成する可能性がありますが、治療的使用では通常重要ではありません .

類似化合物との比較

Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure. Unlike quinaprilat, lisinopril is not a prodrug and is active in its administered form.

Enalaprilat: The active metabolite of enalapril, similar to quinaprilat in its mechanism of action and therapeutic use.

Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor with similar applications

Uniqueness: Quinaprilat is unique in its pharmacokinetic profile, particularly its binding affinity and dissociation rate from ACE. It has a potent and prolonged inhibitory effect on ACE, making it effective for once-daily dosing. Its specific chemical structure also contributes to its unique pharmacological properties compared to other ACE inhibitors .

特性

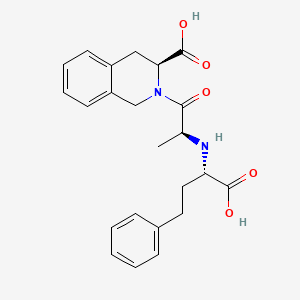

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868904 | |

| Record name | Quinaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82768-85-2, 85441-60-7 | |

| Record name | Quinaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaprilat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)

![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)

![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)